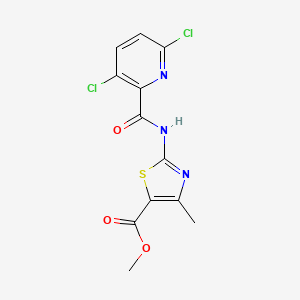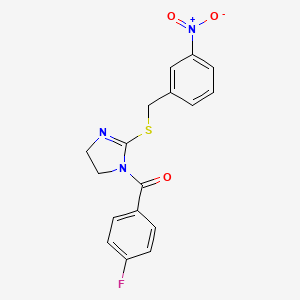
1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Given the presence of a boronic acid pinacol ester group in its structure, it might be involved in borylation reactions, which are key steps in various organic synthesis processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through experimental studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid pinacol ester group might be affected by the pH of the environment .
生化学分析
Biochemical Properties
It is known that boronic acid compounds, which are structurally similar to our compound of interest, are often used in the organic synthesis of drugs . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Cellular Effects
It is plausible that this compound could interact with various cellular processes due to the presence of the boronate ester group .
Molecular Mechanism
It is known that boronic acid compounds can act as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
特性
IUPAC Name |
1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11(2)19-15(21)20-13-9-8-12(10-14(13)22-7)18-23-16(3,4)17(5,6)24-18/h8-11H,1-7H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOYUOPOGLQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2855302.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene](/img/structure/B2855303.png)
![N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855306.png)

![8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855309.png)
![2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid](/img/structure/B2855310.png)

![2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2855315.png)
![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)


![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)
